2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid is an organic compound with the molecular formula C7H10F2O3 It is characterized by the presence of a cyclobutyl ring substituted with a methoxy group and two fluorine atoms, along with an acetic acid moiety
Preparation Methods
The synthesis of 2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl methyl ether with difluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of steps including the formation of intermediates and subsequent purification to obtain the final product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid can be compared with other similar compounds such as:
2,2-Difluoroacetic acid: A simpler analog with similar fluorine substitution but lacking the cyclobutyl and methoxy groups.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated compound with different functional groups and properties.
Ethyl bromodifluoroacetate: A related compound used in similar synthetic applications but with different reactivity and applications
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-2-(1-methoxycyclobutyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-6(3-2-4-6)7(8,9)5(10)11/h2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRGDSWGWVEGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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